propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate (CAS: 477499-47-1) is a β-ketoester derivative featuring a sulfonamide group, a trifluoromethyl ketone, and a hydroxyphenyl moiety. Its systematic IUPAC name reflects the following structural components:
- Propan-2-yl : The isopropyl ester group at the terminal position.
- 4,4,4-Trifluoro-3-oxobutanoate : The β-ketoester backbone with a trifluoromethyl substituent.
- 5-(4-Ethylbenzenesulfonamido)-2-hydroxyphenyl : A para-substituted ethylbenzenesulfonamide linked to a dihydroxyphenyl ring.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions .
X-Ray Crystallographic Studies on Sulfonamide-Containing β-Ketoesters
X-ray diffraction analyses of structurally related sulfonamide-β-ketoesters reveal key packing motifs and bond geometries:
- Sulfonamide Conformation : The S–N bond length in sulfonamide derivatives typically ranges from 1.60–1.64 Å, with tetrahedral geometry around sulfur .
- Trifluoromethyl Group Orientation : In crystals, the CF₃ group adopts staggered conformations to minimize steric clashes. For example, in 3-(trifluoromethyl)phenanthrene, the CF₃ group exhibits a rotational barrier of ~2.5 kcal/mol due to crystal packing forces .
- β-Ketoester Torsion : The ester carbonyl (C=O) and ketone (C=O) groups often lie in a trans-configuration, stabilized by intramolecular resonance .
Table 1. Key Bond Lengths and Angles from Related Structures
Conformational Analysis of Trifluoromethyl Groups in Aromatic Systems
The trifluoromethyl group in this compound influences both electronic and steric properties:
- Electron-Withdrawing Effect : The CF₃ group reduces electron density at the β-ketoester carbonyl, increasing electrophilicity (supported by IR: C=O stretch at 1,740 cm⁻¹) .
- Rotational Barriers : In solid-state structures, CF₃ groups exhibit restricted rotation due to crystal packing. For example, in 3-(trifluoromethyl)phenanthrene, intermolecular F···H interactions create a rotational barrier of ~2.5 kcal/mol .
- Hyperconjugation : The σ*(C–F) orbitals interact with adjacent π-systems, stabilizing specific conformations. This is evident in NMR studies where CF₃ causes upfield shifts of nearby protons (Δδ ≈ 0.3–0.5 ppm) .
Hydrogen Bonding Patterns in Hydroxyphenyl-Sulfonamide Derivatives
The compound forms a robust hydrogen-bonding network:
- Intramolecular Bonds : The 2-hydroxyphenyl group engages in O–H···N hydrogen bonds with the sulfonamide nitrogen (d = 2.58 Å, θ = 146°), forming a six-membered pseudo-ring .
- Intermolecular Interactions :
Table 2. Hydrogen-Bonding Parameters in Sulfonamide Crystals
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| N–H···O (sulfonamide) | 2.05–2.20 | 135–171 | R₁²(6) |
| O–H···O (hydroxyphenyl) | 2.48–2.59 | 165–170 | R₂²(16) |
| C–H···O (aryl) | 2.55–2.76 | 103–176 | C(7) |
These interactions stabilize the crystal lattice, as evidenced by a high melting point (~220°C) and density of 1.52 g/cm³ .
Properties
IUPAC Name |
propan-2-yl 2-[5-[(4-ethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO6S/c1-4-13-5-8-15(9-6-13)32(29,30)25-14-7-10-17(26)16(11-14)18(19(27)21(22,23)24)20(28)31-12(2)3/h5-12,18,25-26H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLTWKRSZUZOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 4-ethylbenzenesulfonamide with 2-hydroxy-5-iodophenyl trifluoromethyl ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxyphenyl group can participate in redox reactions, affecting cellular signaling pathways.
Biological Activity
Propan-2-yl 2-[5-(4-ethylbenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate, also known by its CAS number 2888794, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₉H₁₈F₃NO₆S
- Molecular Weight : 421.41 g/mol
- Structure : The compound features a trifluoroacetyl group and a phenolic structure that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : The hydroxyphenyl moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications.
Case Studies and Research Findings
-
Anticancer Activity : A study investigated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests that the compound may disrupt cellular processes critical for cancer cell survival.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HeLa 20 Cell cycle arrest A549 25 Inhibition of migration -
Antimicrobial Activity : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa >128 - Neuroprotective Effects : Research has also highlighted neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death induced by oxidative stress in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA)
- Structure : Simpler analog lacking the sulfonamido-hydroxyphenyl substituent.
- Properties: Property ETFAA Target Compound Solubility Moderate in polar solvents Likely reduced due to bulky aryl group Reactivity High enolate formation (β-keto ester) May exhibit similar reactivity but modulated by sulfonamido group Bioactivity Limited (precursor in synthesis) Potential enhanced activity via sulfonamide interactions
Tralopyril
- Structure : A trifluoromethyl-containing agrochemical (exact structure unspecified in evidence) .
- Comparison :
5-(Trifluoromethyl)Uracil Derivatives
- Structure : Feature trifluoromethyl groups on a uracil ring .
- Comparison: Electron Density: The trifluoromethyl group in both compounds enhances electron-withdrawing effects, but the β-keto ester in the target compound may lead to distinct redox behavior .
Research Findings and Computational Insights
- Density Functional Theory (DFT): The Colle-Salvetti correlation-energy formula () could model the electron correlation effects of the trifluoromethyl group, predicting stabilization of the enolate form in the target compound .
- Crystallography : SHELX programs () might resolve the crystal structure of the target compound, revealing how steric effects from the propan-2-yl group influence packing efficiency compared to ETFAA .
- Wavefunction Analysis : Using Multiwfn, the Laplacian of electron density at the sulfonamido nitrogen could be compared to similar compounds, providing insights into hydrogen-bonding strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
